Serazapine
Overview
Description
Serazapine, also known by its developmental code name CGS-15040A, is a serotonin 5-HT2 receptor antagonist. It was investigated as a potential treatment for generalized anxiety disorder in the 1990s. In clinical trials, this compound was well tolerated at doses of 10 to 40 milligrams and was found to be superior to placebo for reducing anxiety symptoms .
Preparation Methods
The synthetic route for Serazapine involves several steps, starting with the preparation of the core structure, which includes a benzo-pyrazino-diazepino-indole framework. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Serazapine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups on the this compound molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific functional groups being targeted .
Scientific Research Applications
Serazapine has been explored for various scientific research applications, including:
Chemistry: As a serotonin receptor antagonist, it is used in studies related to neurotransmitter interactions and receptor binding.
Biology: It is utilized in research on anxiety disorders and the role of serotonin in mood regulation.
Medicine: Although its clinical development was discontinued, this compound showed promise in reducing anxiety symptoms, making it a subject of interest in psychopharmacology.
Industry: Potential applications in the pharmaceutical industry for the development of new anxiolytic drugs.
Mechanism of Action
Serazapine exerts its effects by antagonizing serotonin 5-HT2 receptors. This action leads to a decrease in serotonin activity at these receptors, which is believed to contribute to its anxiolytic effects. The molecular targets involved include the central nervous system’s serotonin receptors, and the pathways affected are those related to serotonin signaling and neurotransmission .
Comparison with Similar Compounds
Serazapine is similar to other serotonin receptor antagonists, such as:
Mirtazapine: Another tetracyclic antidepressant that also acts on serotonin receptors but has a different chemical structure and additional effects on noradrenergic receptors.
Trazodone: An antidepressant with serotonin receptor antagonism properties, but it also has sedative effects due to its action on histamine receptors.
Nefazodone: Similar in its serotonin receptor antagonism but differs in its chemical structure and additional effects on norepinephrine receptors.
The uniqueness of this compound lies in its specific action on serotonin 5-HT2 receptors without significant effects on other neurotransmitter systems, making it a more targeted anxiolytic agent .
Biological Activity
Serazapine, also known as CPDD-0035, is a compound classified as a selective 5-HT2 antagonist. It has garnered interest for its potential anxiolytic properties and its role in modulating serotonin receptors, which are critical in the treatment of various mood disorders. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.
This compound primarily functions by antagonizing the 5-HT2 serotonin receptors. This action can lead to increased serotonin availability in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction. The selectivity for the 5-HT2 receptor over other serotonin receptors may contribute to its unique therapeutic profile compared to other antidepressants and anxiolytics.
Key Mechanisms:
- 5-HT2 Antagonism : Reduces receptor activity leading to decreased anxiety and improved mood.
- Serotonin Modulation : Enhances serotonergic transmission by preventing receptor overactivation.
Pharmacological Properties
The biological activity of this compound has been assessed through various studies focusing on its antidepressant and anxiolytic effects. Below is a summary of key pharmacological properties:
Property | Description |
---|---|
Receptor Affinity | Selective antagonist for 5-HT2 receptors |
Anxiolytic Effects | Demonstrated potential to reduce anxiety in preclinical models |
Antidepressant Effects | Potentially enhances mood through serotonergic pathways |
Side Effect Profile | Generally well-tolerated with a lower incidence of common antidepressant side effects |
Case Studies and Clinical Research
Research on this compound has included both preclinical studies and limited clinical evaluations. Here are some notable findings:
-
Preclinical Studies :
- In animal models, this compound showed significant anxiolytic effects comparable to established anxiolytics like diazepam.
- Behavioral tests such as the elevated plus maze and open field test demonstrated reduced anxiety-like behaviors.
-
Clinical Evaluations :
- Limited clinical trials have suggested that this compound may be effective in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD), although more extensive studies are required for conclusive evidence.
- A small cohort study indicated improvements in anxiety symptoms after treatment with this compound, with patients reporting fewer side effects compared to traditional SSRIs.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Pharmacokinetics : The compound exhibits rapid absorption with peak plasma concentrations reached within hours of administration. It is metabolized primarily in the liver.
- Adverse Effects : While generally well-tolerated, some patients reported mild sedation and gastrointestinal disturbances.
Properties
IUPAC Name |
methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGUWABWNUSPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869592 | |
Record name | Serazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115313-22-9 | |
Record name | Serazapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serazapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERAZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.